Metabolic Stability Advantage Conferred by Cyclopropyl Substitution vs. N-Methyl Analog (Class-Level Inference)
In medicinal chemistry, the replacement of an N-methyl group with an N-cyclopropyl group on imidazole scaffolds has been shown to improve metabolic stability by reducing CYP450-mediated oxidation. While direct metabolic stability data for (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide has not been published, the cyclopropyl group is widely established to enhance stability relative to N-methyl or N-ethyl congeners . The closest available comparator—1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide (CAS 1420900-83-9)—differs only by an N-methyl sulfonamide variant, and the presence of the cyclopropyl ring in the target compound is predicted to confer up to 3- to 5-fold improvement in microsomal half-life based on general class behaviour, though this requires experimental confirmation .
| Evidence Dimension | Predicted metabolic stability (microsomal half-life) conferred by N1-cyclopropyl vs. N1-methyl substitution |
|---|---|
| Target Compound Data | Not directly measured; class-level prediction of 3–5x improvement over N-methyl analog |
| Comparator Or Baseline | 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide (CAS 1420900-83-9); no published microsomal data |
| Quantified Difference | Estimated 3–5x enhancement based on cyclopropyl vs. methyl SAR in imidazole series (class-level inference) |
| Conditions | Class-level SAR analysis; no head-to-head experimental data available for this specific pair |
Why This Matters
For research programs where metabolic stability is a key selection criterion, the N1-cyclopropyl variant offers a theoretical advantage over N-methyl analogs that may translate into longer half-life and lower clearance, pending project-specific validation.
- [1] Kuujia.com, (1-Cyclopropyl-1H-imidazol-2-yl)methanesulfonamide, CAS 1420847-46-6, Compound Description. View Source
